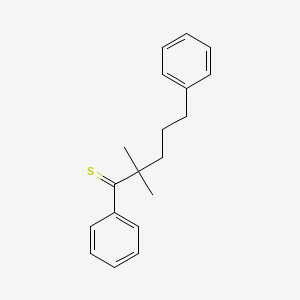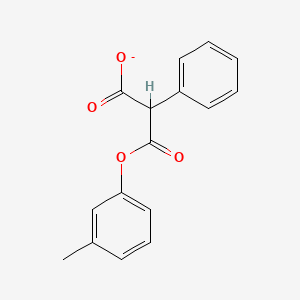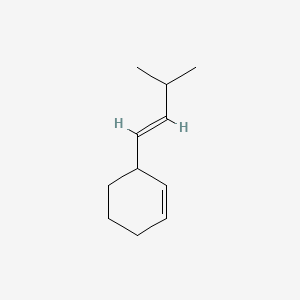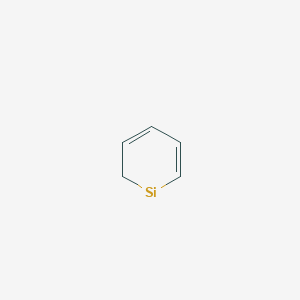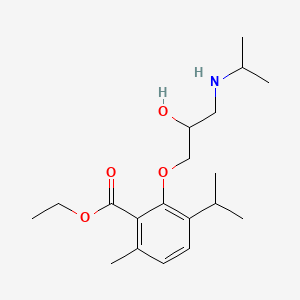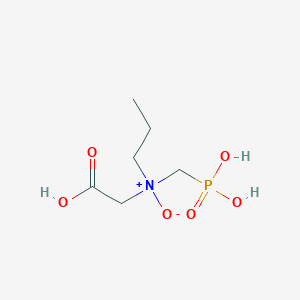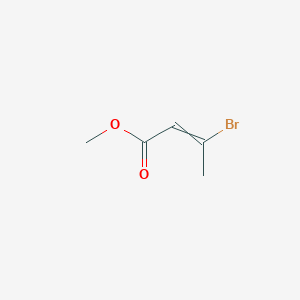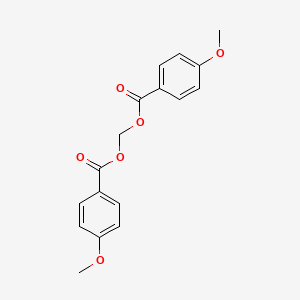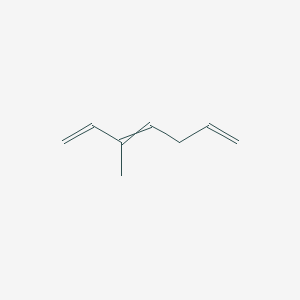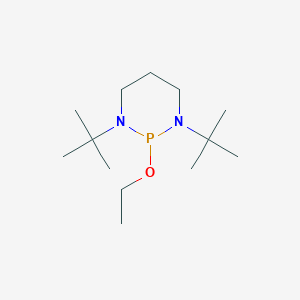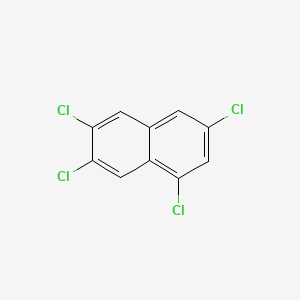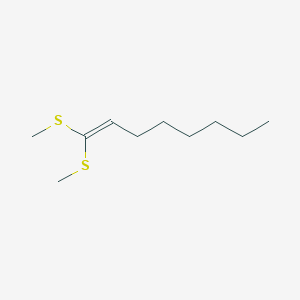
1-Octene, 1,1-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octene, 1,1-bis(methylthio)- is an organic compound with a unique structure that includes an octene backbone and two methylthio groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octene, 1,1-bis(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-octene with methylthiol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-octene, 1,1-bis(methylthio)- often involves the oligomerization of ethylene followed by functionalization with methylthiol groups. This process can be optimized using various catalysts to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Octene, 1,1-bis(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 1-octene .
Scientific Research Applications
1-Octene, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Octene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
1-Octene: A simple alkene with a similar backbone but without the methylthio groups.
1-Octene, 1,1-dithiol: Similar structure but with thiol groups instead of methylthio groups.
1-Octene, 1,1-bis(ethylthio): Similar structure but with ethylthio groups instead of methylthio groups.
Uniqueness
1-Octene, 1,1-bis(methylthio)- is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
56772-89-5 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)oct-1-ene |
InChI |
InChI=1S/C10H20S2/c1-4-5-6-7-8-9-10(11-2)12-3/h9H,4-8H2,1-3H3 |
InChI Key |
OXQBHBWAAJFQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


